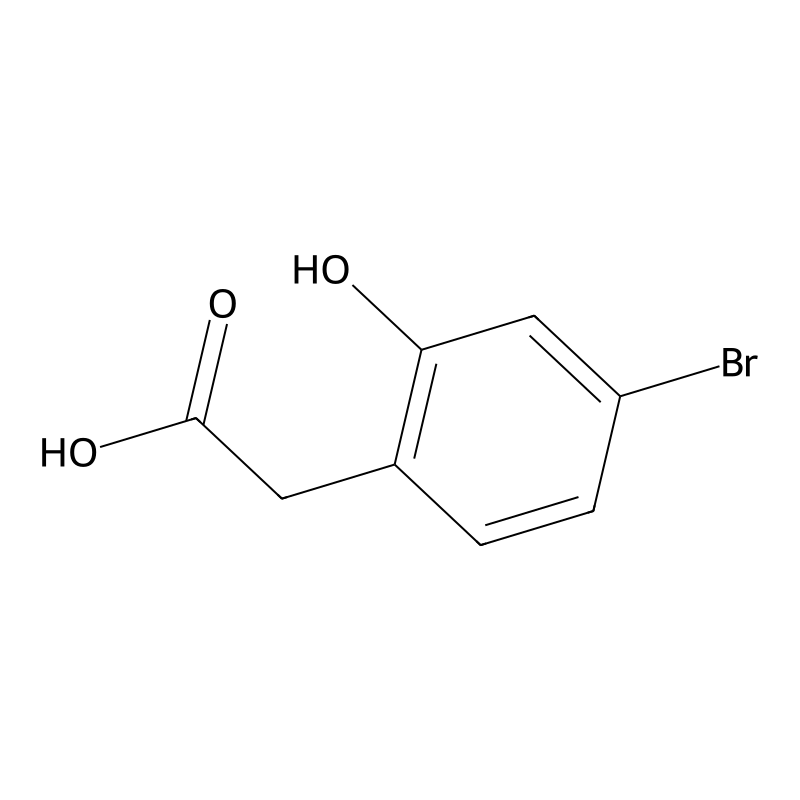

2-(4-Bromo-2-hydroxyphenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Limited Information:

Possible Areas of Investigation:

Given the structure of the molecule, with its bromine and hydroxy functional groups, some potential areas for future research could include:

- Synthetic Intermediate: The presence of the carboxylic acid group suggests it could be a useful intermediate in the synthesis of more complex molecules.

- Biological Activity: The combination of the bromine and hydroxy groups could lead to interesting biological properties, however, this is purely speculative and would require experimental verification.

2-(4-Bromo-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol. It features a phenolic hydroxyl group and a carboxylic acid group, which contribute to its chemical reactivity and biological activity. The compound is characterized by its bromo substituent at the para position relative to the hydroxyl group on the aromatic ring, making it a derivative of phenylacetic acid.

The chemical reactivity of 2-(4-Bromo-2-hydroxyphenyl)acetic acid can be attributed to its functional groups:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: The hydroxyl group can participate in reduction reactions, potentially leading to the formation of alcohol derivatives.

Research indicates that 2-(4-Bromo-2-hydroxyphenyl)acetic acid exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial effects, although specific data for this compound may vary.

- Anti-inflammatory Effects: Compounds containing phenolic and carboxylic groups are often investigated for their anti-inflammatory potential.

The synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid typically involves several steps:

- Condensation Reaction: Starting materials such as m-bromophenol and glyoxylic acid are reacted under alkaline conditions to form intermediates.

- Reduction: The intermediates are then reduced using agents like stannous chloride in hydrochloric acid to yield the final product.

- Purification: The product is purified through recrystallization after filtration and washing processes .

Several compounds share structural similarities with 2-(4-Bromo-2-hydroxyphenyl)acetic acid. Here is a comparison highlighting its uniqueness:

| Compound | Structural Features | Similarity Index |

|---|---|---|

| 2-(5-Bromo-2-hydroxyphenyl)acetic acid | Bromine at the meta position | 0.95 |

| 2-(4-Bromo-2-methoxyphenyl)acetic acid | Contains a methoxy group instead of a hydroxyl group | 0.91 |

| 2-(5-Bromo-2-ethoxyphenyl)acetic acid | Ethoxy group at the meta position | 0.88 |

| 2-(2-(4-Bromophenoxy)phenyl)acetic acid | Contains a phenoxy substituent | 0.87 |

The unique feature of 2-(4-Bromo-2-hydroxyphenyl)acetic acid lies in its specific arrangement of functional groups, which may influence its biological activity differently compared to its analogs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant